molecular formula C12H14BFN2O3 B13900976 (5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid

(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid

Cat. No.: B13900976
M. Wt: 264.06 g/mol
InChI Key: CFHVWBCFXORACH-UHFFFAOYSA-N
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Description

(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further substituted with a fluoro group and a tetrahydropyran moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between the boronic acid and the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, hydrogenated derivatives, and substituted indazole compounds, which can be further utilized in various chemical syntheses .

Mechanism of Action

The mechanism of action of (5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the fluoro and tetrahydropyran moieties can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-1-tetrahydropyran-2-YL-indazol-4-YL)boronic acid stands out due to its unique combination of functional groups, which imparts distinct chemical properties and enhances its versatility in various applications. The presence of the fluoro group and tetrahydropyran moiety provides additional opportunities for chemical modifications and optimization of its biological activity .

Properties

Molecular Formula

C12H14BFN2O3

Molecular Weight

264.06 g/mol

IUPAC Name

[5-fluoro-1-(oxan-2-yl)indazol-4-yl]boronic acid

InChI

InChI=1S/C12H14BFN2O3/c14-9-4-5-10-8(12(9)13(17)18)7-15-16(10)11-3-1-2-6-19-11/h4-5,7,11,17-18H,1-3,6H2

InChI Key

CFHVWBCFXORACH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC2=C1C=NN2C3CCCCO3)F)(O)O

Origin of Product

United States

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